molecular formula C11H14O4 B8390110 3-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester

3-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester

Cat. No. B8390110
M. Wt: 210.23 g/mol
InChI Key: DOVVAZTVCUXSDA-UHFFFAOYSA-N
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Patent
US07102008B2

Procedure details

10% Pd/C was added to a degassed solution of 3-(4-benzyloxy-phenyl)-3-hydroxy-2-methyl-propionic acid methyl ester (0.335 g, 1.1 mmol) in methanol (30 mL) and charged to 50 PSI hydrogen, then shaken for 2.5 h. The reaction was filtered to remove the catalyst and concentrated to give 3-hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester (0.242 g, 100%) as an oil. MS found: (M+H)+=211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-benzyloxy-phenyl)-3-hydroxy-2-methyl-propionic acid methyl ester
Quantity
0.335 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH:4]([CH3:21])[CH:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13]CC2C=CC=CC=2)=[CH:9][CH:8]=1)[OH:6].[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[CH:4]([CH3:21])[CH:5]([OH:6])[C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
3-(4-benzyloxy-phenyl)-3-hydroxy-2-methyl-propionic acid methyl ester
Quantity
0.335 g
Type
reactant
Smiles
COC(C(C(O)C1=CC=C(C=C1)OCC1=CC=CC=C1)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C(C(C1=CC=C(C=C1)O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.242 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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